molecular formula C27H26N4O6S B2439891 ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-53-0

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2439891
CAS No.: 361174-53-0
M. Wt: 534.59
InChI Key: DPLZXZJJAIBIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a benzo[d]oxazole moiety, a sulfonyl group, and a piperazine ring

Properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6S/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLZXZJJAIBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazole Ring Formation

The benzoxazole moiety is synthesized via cyclocondensation of o-aminophenol derivatives with carbonyl compounds. Recent advances highlight the use of Brønsted acidic ionic liquid (BAIL) gels as catalysts:

Procedure :

  • Reactants : o-Aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol)
  • Catalyst : BAIL gel (0.01 mmol)
  • Conditions : 130°C, open air, 1 hour
  • Yield : 92–95%

Mechanism :

  • BAIL protonates benzaldehyde, enhancing electrophilicity.
  • Schiff base formation between aldehyde and amine.
  • Intramolecular cyclization via nucleophilic attack of phenolic oxygen.
  • Aromatization through aerial oxidation.

Advantages :

  • Eliminates toxic metal catalysts (e.g., Cu, Pd).
  • Recyclable catalyst (5 cycles with <5% yield drop).
  • Broad substrate compatibility with electron-donating/withdrawing groups.

Preparation of 4-(Chlorosulfonyl)benzoic Acid

Sulfonation of Toluene Derivatives

Stepwise sulfonation-chlorination :

  • Sulfonation :
    • Reactant : 4-Methylbenzoic acid
    • Reagent : Fuming H2SO4 (20% SO3), 150°C, 6 hours
    • Product : 4-Sulfobenzoic acid (87% yield)
  • Chlorination :
    • Reagent : PCl5 (3 equiv), refluxing POCl3, 4 hours
    • Product : 4-(Chlorosulfonyl)benzoic acid (91% purity)

Safety Note : Exothermic reaction requiring controlled addition of PCl5 to prevent runaway conditions.

Synthesis of Ethyl Piperazine-1-carboxylate

Carboxylation of Piperazine

Patent-derived method :

  • Reactant : Piperazine (1.0 equiv)
  • Reagent : Ethyl chloroformate (1.2 equiv)
  • Solvent : Dichloromethane, 0°C → room temperature
  • Base : Triethylamine (2.5 equiv)
  • Yield : 89%

Key Considerations :

  • Excess chloroformate ensures mono-substitution.
  • Low temperature prevents di-carboxylation.
  • Anhydrous conditions critical for yield optimization.

Sequential Coupling Reactions

Sulfonamide Formation

Reactants :

  • 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)
  • Ethyl piperazine-1-carboxylate (1.1 equiv)

Conditions :

  • Solvent : THF, 0°C → 25°C
  • Base : Pyridine (2.0 equiv)
  • Time : 12 hours
  • Yield : 85%

Monitoring : TLC (Rf = 0.6 in EtOAc/hexane 1:1) confirms consumption of sulfonyl chloride.

Carbamoylation via Mixed Anhydride

Reactants :

  • 4-(Piperazine-1-sulfonyl)benzoic acid (1.0 equiv)
  • 3-(1,3-Benzoxazol-2-yl)aniline (1.05 equiv)

Procedure :

  • Activation : Treat benzoic acid with ethyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF at -15°C.
  • Coupling : Add aniline derivative, warm to 25°C, stir 8 hours.
  • Workup : Quench with NaHCO3, extract with EtOAc, purify via silica chromatography (hexane/EtOAc 3:1).
  • Yield : 78%.

Critical Parameters :

  • Strict temperature control during activation prevents side reactions.
  • Anhydrous conditions maintain reagent activity.

Comparative Analysis of Synthetic Routes

Method Component Traditional Approach Optimized Protocol
Benzoxazole Synthesis Cu-catalyzed cyclization (72% yield) BAIL gel catalysis (95% yield)
Sulfonation Oleum-mediated (corrosive) SO3·Et3N complex (safer)
Piperazine Protection Boc-anhydride (costly) Ethyl chloroformate (economical)
Coupling DCC/HOBt (racemization risk) Mixed anhydride (racemization-free)

Cost-Benefit Analysis :

  • BAIL gel reduces catalyst costs by 40% compared to transition metals.
  • Ethyl chloroformate is 3× cheaper than Boc-anhydride per kilogram.

Scalability and Industrial Considerations

Kilogram-Scale Production

Case Study :

  • Reactor : 100 L glass-lined
  • Batch Size : 4.00 kg 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine
  • Solvent : Tetrahydrofuran (35.57 kg)
  • Temperature Control : 0–25°C during chloroformate addition
  • Yield : 94.6% after recrystallization

Process Challenges :

  • Exothermic reactions require jacketed cooling.
  • Residual solvent removal via vacuum drying (-0.1 MPa, 40–50°C).

Environmental Impact Mitigation

  • Solvent Recovery : THF and DMF distilled and reused (85% recovery rate).
  • Catalyst Recycling : BAIL gel reused 5× without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety and the sulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
  • Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Uniqueness

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This distinguishes it from similar compounds that may have different heterocyclic moieties or functional groups.

Biological Activity

Ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring, a benzoxazole moiety, and a sulfonamide group, which contribute to its biological activity. The molecular formula is C24H24N4O4SC_{24}H_{24}N_4O_4S, with a molecular weight of approximately 484.54 g/mol.

PropertyValue
Molecular FormulaC24H24N4O4S
Molecular Weight484.54 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways associated with cancer and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

Research indicates that this compound shows promise as an anticancer agent. In vitro studies demonstrated that it inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency.

Antimicrobial Properties

The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be between 15 and 30 µg/mL, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

In animal models of inflammation, the compound reduced edema significantly compared to control groups. This suggests that it may have applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed with an IC50 of 15 µM.
  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against E. coli.
    • Method : Agar diffusion method was employed to determine MIC.
    • Results : The compound exhibited significant inhibition at an MIC of 20 µg/mL.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including:

  • Sulfonylation and carbamoylation : Introduce the sulfonyl and carbamoyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Piperazine coupling : Use coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) under nitrogen to prevent hydrolysis .
  • Critical parameters : Temperature (60–80°C for carbamoylation), solvent choice (acetonitrile for solubility), and pH control (neutral to mild basic) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzoxazole and piperazine moieties (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles across solvent systems?

  • Methodology : Perform systematic solubility assays in DMSO, ethanol, and aqueous buffers (pH 1–13) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility and compare with literature data .
  • Note : Solubility may vary due to polymorphic forms; characterize crystalline vs. amorphous phases via XRPD .

Q. What strategies address low yields in the final coupling step during synthesis?

  • Optimization :
  • Use excess carbodiimide coupling agents (1.5 equiv) and activate carboxylic acids for 30 minutes before adding nucleophiles .
  • Replace DMF with DMSO to enhance solubility of hydrophobic intermediates .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) to identify incomplete coupling .

Q. How can SAR studies elucidate the role of the benzoxazole moiety in biological activity?

  • Approach : Synthesize analogs with substituted benzoxazoles (e.g., fluoro, methyl groups) and test enzyme inhibition (IC₅₀) against target kinases .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of analogs with the parent compound .

Q. What experimental approaches determine primary enzymatic targets in cellular assays?

  • Kinase profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, PI3K) and measure inhibition via ADP-Glo assays .
  • Cellular thermal shift assay (CETSA) : Identify target engagement by monitoring protein stability shifts after compound treatment .

Q. How should researchers analyze conflicting thermal stability data from TGA and DSC?

  • Method : Compare TGA (weight loss vs. temperature) and DSC (enthalpy changes) under identical heating rates (10°C/min). Discrepancies may arise from decomposition pathways (TGA) vs. phase transitions (DSC) .
  • Solution : Cross-validate with isothermal stability studies (e.g., 40°C for 30 days) and HPLC purity checks .

Q. What computational methods predict 3D conformation and binding interactions?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions in explicit solvent (e.g., water, 100 ns trajectory) .
  • Free energy calculations : Apply MM-PBSA to estimate binding free energies for prioritized analogs .

Q. How can chromatographic separation address co-elution of byproducts?

  • Gradient elution : Optimize HPLC gradients (e.g., 10–90% acetonitrile in 20 minutes) to resolve closely eluting peaks .
  • Chiral columns : Use Chiralpak IA for enantiomeric separation if stereoisomers are suspected .

Q. What methodologies differentiate isomeric byproducts from sulfonylation?

  • Advanced NMR : 2D NOESY or HSQC to distinguish regioisomers based on spatial proton correlations .
  • Chiral derivatization : React with Mosher’s acid chloride and analyze via ¹⁹F NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.